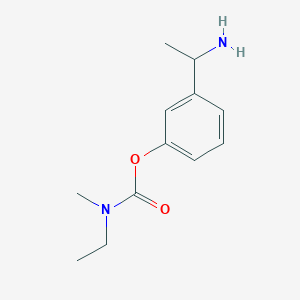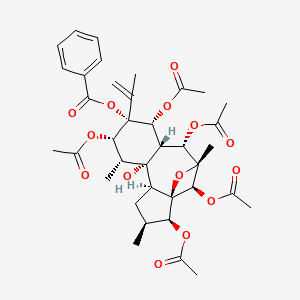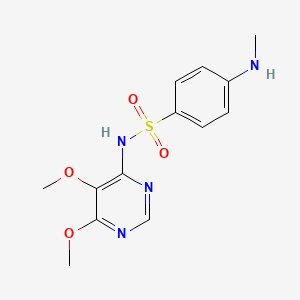
N4-Methyl Sulfadoxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-Methyl Sulfadoxine is a sulfonamide derivative, which belongs to a class of synthetic antimicrobial agents. Sulfonamides are known for their broad-spectrum antibacterial properties and are used to treat various bacterial infections. This compound is particularly noted for its long-acting properties and is often used in combination with other drugs to enhance its efficacy .
Preparation Methods
The preparation of N4-Methyl Sulfadoxine involves several synthetic routes. One common method includes the reaction of methyl methoxyacetate with excessive diethyl oxalate to generate 3-methoxy-2-oxo-methylethyl succinate. This intermediate is then decarbonylated to obtain 2-methoxy-methylethyl malonate. The malonate is reacted with formamide to generate a cyclocompound, which is further reacted with phosphorus oxychloride to produce a chloride. Finally, a condensation reaction followed by methoxylation yields this compound .
Chemical Reactions Analysis
N4-Methyl Sulfadoxine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to convert this compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and other nucleophiles.
Condensation: This reaction involves the combination of two molecules with the elimination of a small molecule, such as water.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N4-Methyl Sulfadoxine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of other sulfonamide derivatives.
Biology: It is studied for its antibacterial properties and its ability to inhibit the growth of various bacterial strains.
Medicine: this compound is used in combination with other drugs to treat malaria and other bacterial infections.
Industry: It is used in the production of veterinary medicines and other pharmaceutical products.
Mechanism of Action
N4-Methyl Sulfadoxine exerts its effects by inhibiting the enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid in bacteria. By competing with para-aminobenzoic acid (PABA) for incorporation into folic acid, it disrupts the synthesis, repair, and methylation of DNA, ultimately inhibiting bacterial growth .
Comparison with Similar Compounds
N4-Methyl Sulfadoxine is similar to other sulfonamide compounds such as:
Sulfamethazine: Used to treat bacterial infections in livestock.
Sulfadiazine: Often used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethoxazole: Commonly used in combination with trimethoprim to treat urinary tract infections.
What sets this compound apart is its long-acting properties, making it particularly effective in combination therapies for treating malaria .
Properties
Molecular Formula |
C13H16N4O4S |
|---|---|
Molecular Weight |
324.36 g/mol |
IUPAC Name |
N-(5,6-dimethoxypyrimidin-4-yl)-4-(methylamino)benzenesulfonamide |
InChI |
InChI=1S/C13H16N4O4S/c1-14-9-4-6-10(7-5-9)22(18,19)17-12-11(20-2)13(21-3)16-8-15-12/h4-8,14H,1-3H3,(H,15,16,17) |
InChI Key |
OTCLFKJHHXFXLY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC=N2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,4R,5R,6S)-2-[(Z)-4-[[9-[(2R,3S,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-2-methylbut-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13441045.png)
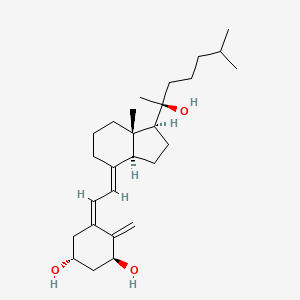
![N-[(E)-[(3-benzamidophenyl)hydrazinylidene]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B13441053.png)
![8-Chloro-4,4-dideuterio-6-phenyl-1-(trideuteriomethyl)-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B13441060.png)
![3-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13441075.png)
![[(2R)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]-methylcarbamic acid](/img/structure/B13441079.png)
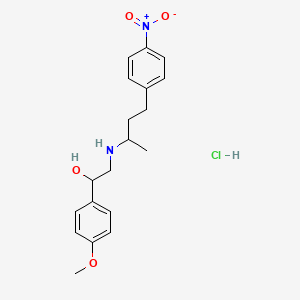

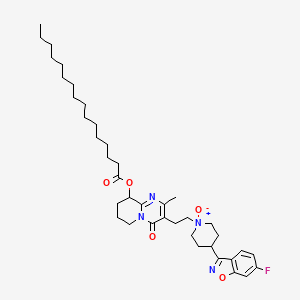

![[(1R,2S,3S,5S,6R,7R,8S,9S,10R,11S,12S,13S,15R)-8,10,12-triacetyloxy-2,6,15-trihydroxy-3,7,13-trimethyl-9-prop-1-en-2-yl-14-oxatetracyclo[11.1.1.01,5.06,11]pentadecan-9-yl] benzoate](/img/structure/B13441105.png)
![(2R,3S,4S,5R)-4-fluoro-2-[6-(hydroxyamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B13441131.png)
